molecular formula C12H12N2O3 B12880153 N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide CAS No. 61643-31-0

N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B12880153
CAS No.: 61643-31-0
M. Wt: 232.23 g/mol
InChI Key: OISVTXMBOKWYGY-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the field of oncology. It belongs to the class of isoxazole-carboxamide derivatives, which are recognized as versatile scaffolds in the development of novel therapeutic agents . Scientific literature indicates that compounds with this core structure have been synthesized and evaluated for their potent antiproliferative activities against a diverse panel of human cancer cell lines . Research into analogous structures has demonstrated that these molecules can exhibit a broad spectrum of activity, showing efficacy against challenging cancer types such as melanoma, colon adenocarcinoma, and hepatocellular carcinoma . The mechanism of action for this class of compounds is an active area of investigation, with studies suggesting they may work by inducing cell cycle arrest and promoting apoptosis in cancer cells . The isoxazole ring is a privileged structure in drug discovery, known to contribute to various biological activities, making this compound a valuable intermediate or target molecule for researchers developing new anticancer agents . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

61643-31-0

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H12N2O3/c1-8-11(7-13-17-8)12(15)14-9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15)

InChI Key

OISVTXMBOKWYGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone to form the corresponding hydrazone This intermediate is then cyclized using acetic anhydride to yield the isoxazole ring

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring substituent significantly impact biological activity and metabolic stability. Key analogs include:

Compound Name Substituent on Phenyl Ring Key Biological Activity Metabolic/Toxicity Notes Reference
N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide 4-OCH₃ Antioxidant, anti-inflammatory Moderate toxicity; methoxy enhances radical scavenging
N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) 4-C(CH₃)₃, 3-F Potent antioxidant (IC₅₀ = 7.8 µg/mL) Higher lipophilicity; potential liver toxicity
3-(2-Chlorophenyl)-N-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide 2-Cl, 4-OCH₃ Undisclosed (synthesized for SAR studies) Chlorine’s electron-withdrawing effects may reduce bioavailability
N-(4-Fluoromethylphenyl)-5-methylisoxazole-4-carboxamide 4-CH₂F Crystallization studies Improved solubility via crystalline form optimization

Structural Insights :

  • Electron-donating groups (e.g., -OCH₃, -C(CH₃)₃) enhance antioxidant activity by stabilizing radical intermediates .
  • Halogen substituents (e.g., -F, -Cl) introduce steric and electronic effects that may alter target binding or metabolic stability .

Scaffold Variations: 3-Carboxamide vs. 4-Carboxamide

The position of the carboxamide group on the isoxazole ring dictates metabolic pathways and toxicity profiles:

Scaffold Type Example Compound Metabolic Pathway Toxicity Profile Therapeutic Application Reference
5-Methylisoxazole-4-carboxamide Leflunomide N-O bond cleavage → Teriflunomide High liver toxicity, teratogenicity Rheumatoid arthritis, multiple sclerosis
5-Methylisoxazole-3-carboxamide UTL-5b (N-(4-nitrophenyl)-5-methylisoxazole-3-carboxamide) Peptide bond cleavage → Non-toxic metabolites Low acute toxicity, hepatoprotective Anti-inflammatory, antiarthritic

Key Differences :

  • 4-Carboxamide derivatives (e.g., leflunomide, target compound) undergo N-O bond cleavage, releasing reactive metabolites linked to toxicity .
  • 3-Carboxamide derivatives avoid this pathway, reducing toxicity while retaining efficacy .

Physicochemical Properties

  • Crystallinity : Crystalline forms of analogs like N-(4-fluoromethylphenyl)-5-methylisoxazole-4-carboxamide demonstrate improved solubility and stability, critical for formulation .

Biological Activity

N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including immunomodulation, anticancer activity, and structural comparisons with related compounds.

Chemical Structure and Synthesis

The compound's structure features an isoxazole ring substituted with a methoxyphenyl group and a carboxamide functional group. The synthesis of this compound typically involves the following steps:

  • Formation of the isoxazole core through cyclization reactions.
  • Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
  • Amide formation with the appropriate carboxylic acid derivative.

Immunomodulatory Effects

Research indicates that derivatives of isoxazole, including this compound, exhibit significant immunomodulatory properties. These compounds can influence immune responses by modulating T-cell activity and antibody production. Specifically, studies have shown that similar isoxazole derivatives can possess immunosuppressive effects, making them potential candidates for treating autoimmune diseases and inflammatory conditions.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of various isoxazole derivatives against cancer cell lines. For instance, a series of synthesized isoxazole-amide derivatives demonstrated promising anticancer activity against breast (MCF-7) and cervical (HeLa) cancer cells. The most active compound in that study exhibited an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound NameCell LineIC50 (μg/ml)Mechanism of Action
Compound 2dMCF-710.5Induces apoptosis
Compound 2eHeLa12.3Cell cycle arrest at G2/M phase
This compoundHep3BNot yet establishedPotentially similar to other derivatives

Case Studies

  • Immunomodulation Study : A study explored the effects of this compound on immune cell populations in vitro. Results indicated a significant reduction in pro-inflammatory cytokine production in activated T-cells, suggesting potential therapeutic applications in managing autoimmune disorders.
  • Cytotoxicity Assessment : In another investigation, the compound was tested against various cancer cell lines. The findings revealed that while it showed moderate cytotoxicity, it was less potent than some closely related compounds but still indicated potential as a lead compound for further development .

Comparative Analysis with Related Compounds

The biological activity of this compound can be better understood by comparing it with structurally similar compounds.

Table 2: Comparison of Biological Activities

Compound NameStructure FeaturesNotable Activity
5-Amino-3-methylisoxazole-4-carboxamideContains amino groupStrong immunosuppressive action
N-(4-chlorophenyl)-3-methylisoxazole-4-carboxamideChlorinated phenyl groupKnown for anti-inflammatory activity
This compoundMethoxy substituentPotential immunomodulatory effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide?

  • Methodological Answer : The compound is typically synthesized via condensation of 5-methylisoxazole-4-carbonyl chloride with 4-methoxyaniline in acetonitrile. Key steps include:

  • Dropwise addition of the acid chloride to the aniline solution at room temperature.
  • Filtration of byproducts (e.g., hydrochloride salts) and solvent evaporation under reduced pressure.
  • Recrystallization via slow evaporation of toluene to obtain X-ray-quality crystals .
    • Analytical Validation : Confirm purity via HPLC and structural integrity using 1H^1H/13C^{13}C NMR.

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Growing crystals via slow evaporation of toluene or acetonitrile.
  • Data collection using a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation.
  • Refinement using SHELXL (e.g., hydrogen atoms placed in calculated positions, Uiso_{iso} parameters optimized) .

Q. What spectroscopic techniques are critical for characterizing this carboxamide?

  • Methodological Answer :

  • FT-IR : Identify amide C=O stretches (~1650–1680 cm1 ^{-1}) and isoxazole ring vibrations.
  • NMR : 1H^1H NMR confirms methoxy (-OCH3_3) protons at δ 3.8–4.0 ppm and methyl groups on the isoxazole ring at δ 2.3–2.5 ppm.
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 247.1) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this carboxamide?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) vs. acetonitrile to improve solubility of intermediates.
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Temperature Control : Optimize reaction temperatures (e.g., 0–40°C) to minimize side reactions.
  • Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress .

Q. What strategies resolve contradictions in crystallographic data interpretation?

  • Methodological Answer :

  • Hydrogen Bonding Analysis : Use Mercury software to visualize O–H⋯N and N–H⋯O interactions stabilizing the crystal lattice.
  • Torsional Angle Validation : Compare experimental dihedral angles (e.g., 8.08° between aromatic rings) with DFT-optimized geometries.
  • Cross-Validation : Correlate SC-XRD data with solid-state NMR to resolve ambiguities in hydrogen placement .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or enzymes).
  • ADMET Prediction : Employ SwissADME to assess solubility, permeability, and cytochrome P450 interactions.
  • Pharmacophore Mapping : Identify critical moieties (e.g., methoxyphenyl for receptor affinity) using MOE .

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